molecular formula C5H5BFNO2 B1304138 2-Fluoropyridine-4-boronic acid CAS No. 401815-98-3

2-Fluoropyridine-4-boronic acid

Cat. No. B1304138
CAS RN: 401815-98-3
M. Wt: 140.91 g/mol
InChI Key: WXGBZJJAGLSBPR-UHFFFAOYSA-N
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Description

2-Fluoropyridine-4-boronic acid is a chemical compound with the empirical formula C5H5BFNO2 . It has a molecular weight of 140.91 and is typically sold in solid form .


Synthesis Analysis

The synthesis of 2-Fluoropyridine-4-boronic acid can be achieved from Triisopropyl borate and 4-Bromo-2-fluoropyridine .


Molecular Structure Analysis

The molecular structure of 2-Fluoropyridine-4-boronic acid includes a pyridine ring with a fluorine atom at the 2-position and a boronic acid group at the 4-position . The SMILES string representation of the molecule is OB(O)c1ccnc(F)c1 .


Chemical Reactions Analysis

2-Fluoropyridine-4-boronic acid can participate in various chemical reactions. For instance, it can be involved in Suzuki-Miyaura coupling reactions . It can also undergo catalytic protodeboronation, a process that involves the removal of a boron group from the molecule .


Physical And Chemical Properties Analysis

2-Fluoropyridine-4-boronic acid has a density of 1.3±0.1 g/cm3 . It has a boiling point of 326.8±52.0 °C at 760 mmHg . The compound has a molar refractivity of 31.2±0.4 cm3 and a polar surface area of 53 Å2 .

Scientific Research Applications

Suzuki-Miyaura Cross-Coupling Reactions

2-Fluoropyridine-4-boronic acid: is widely used in Suzuki-Miyaura cross-coupling reactions . This reaction is pivotal in creating carbon-carbon bonds, which are fundamental in organic synthesis. The compound acts as a boron reagent, providing a versatile method for synthesizing biaryl compounds, which are essential in pharmaceuticals, agrochemicals, and organic materials.

Synthesis of Fluorinated Pyridines

The compound serves as a starting material for the synthesis of various fluorinated pyridines . These fluorinated derivatives are crucial due to their unique properties, such as increased lipophilicity and metabolic stability, making them valuable in developing new herbicides and insecticides.

Development of Fluorescent Sensors

Boronic acids, including 2-Fluoropyridine-4-boronic acid , can be used to develop fluorescent sensors . These sensors can detect catecholamines and their derivatives, such as dopamine, which are significant in diagnosing and monitoring neurological disorders.

Mechanism of Action

Target of Action

The primary target of 2-Fluoropyridine-4-boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

2-Fluoropyridine-4-boronic acid participates in the Suzuki–Miyaura cross-coupling reaction . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, 2-Fluoropyridine-4-boronic acid, which is formally nucleophilic, is transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction, in which 2-Fluoropyridine-4-boronic acid participates, is a key biochemical pathway . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds, which are crucial for the synthesis of various organic compounds .

Pharmacokinetics

It’s known that the compound is usually supplied in solid form .

Result of Action

The result of the action of 2-Fluoropyridine-4-boronic acid is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of a wide range of organic compounds .

Action Environment

The action of 2-Fluoropyridine-4-boronic acid can be influenced by environmental factors. Furthermore, spillage of the compound is unlikely to penetrate soil . These factors can influence the compound’s action, efficacy, and stability.

Safety and Hazards

When handling 2-Fluoropyridine-4-boronic acid, personal protective equipment and face protection should be worn . It should be used only in a well-ventilated area to avoid inhalation . Contact with eyes, skin, or clothing should be avoided . In case of contact, wash with plenty of water .

Future Directions

As a unique chemical, 2-Fluoropyridine-4-boronic acid has potential applications in various fields. It can be used as a building block in organic synthesis . Its involvement in Suzuki-Miyaura coupling reactions makes it a valuable reagent for forming carbon-carbon bonds . Future research may explore more of its potential uses and applications.

properties

IUPAC Name

(2-fluoropyridin-4-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BFNO2/c7-5-3-4(6(9)10)1-2-8-5/h1-3,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXGBZJJAGLSBPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=NC=C1)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40382635
Record name 2-Fluoropyridine-4-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40382635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

401815-98-3
Record name 2-Fluoropyridine-4-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40382635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoropyridine-4-boronic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a stirred solution of n-butyl lithium (3.2 mL, 2.5M, 8.0 mmol) in dry diethyl ether (20 mL) at −78° C. was added a solution of 2-fluoro-4-iodopyridine (1.5 g, 6.7 mmol) in dry ether (10 mL) and the reaction mixture was stirred at −78° C. for 10 minutes. Tributyl borate (2.4 mL, 2.01 g, 8.7 mmol) was added and the reaction mixture was allowed to warm to room temperature over 2 hours. Water (5 mL) was added followed by 2N aqueous sodium hydroxide solution (10 mL) to dissolve the solids. The organic phase was separated. The aqueous phase was acidified to pH 3 using 6N hydrochloric acid and the resulting white solid was collected by filtration and dried under vacuum to give the title compound, 0.74 g (78%). 1H NMR (DMSO-d6) δ 8.65 (br s, 2H), 8.21 (d, 1H), 7.59 (t, 1H), 7.37 (d, 1H).
Quantity
3.2 mL
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2.4 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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